molecular formula C21H15N7OS B12222334 2-{[1-(naphthalen-2-yl)-1H-tetrazol-5-yl]sulfanyl}-N-(quinoxalin-6-yl)acetamide

2-{[1-(naphthalen-2-yl)-1H-tetrazol-5-yl]sulfanyl}-N-(quinoxalin-6-yl)acetamide

Cat. No.: B12222334
M. Wt: 413.5 g/mol
InChI Key: GCTZUXKHGAQQCI-UHFFFAOYSA-N
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Description

2-{[1-(naphthalen-2-yl)-1H-tetrazol-5-yl]sulfanyl}-N-(quinoxalin-6-yl)acetamide is a complex organic compound that features a naphthalene ring, a tetrazole ring, and a quinoxaline ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[1-(naphthalen-2-yl)-1H-tetrazol-5-yl]sulfanyl}-N-(quinoxalin-6-yl)acetamide typically involves multiple steps. One common method involves the copper(I)-catalyzed alkyne-azide cycloaddition reaction (CuAAC), also known as “click chemistry.” This reaction is known for its high yield and regioselectivity .

    Step 1: Synthesis of the tetrazole ring by reacting naphthalen-2-yl azide with an alkyne in the presence of a copper(I) catalyst.

    Step 2: Formation of the quinoxaline ring through a condensation reaction involving appropriate precursors.

    Step 3: Coupling of the tetrazole and quinoxaline intermediates via a sulfanyl linkage to form the final compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-{[1-(naphthalen-2-yl)-1H-tetrazol-5-yl]sulfanyl}-N-(quinoxalin-6-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro groups on the quinoxaline ring can be reduced to amines.

    Substitution: The hydrogen atoms on the aromatic rings can be substituted with various functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted aromatic compounds depending on the reagents used.

Scientific Research Applications

2-{[1-(naphthalen-2-yl)-1H-tetrazol-5-yl]sulfanyl}-N-(quinoxalin-6-yl)acetamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-{[1-(naphthalen-2-yl)-1H-tetrazol-5-yl]sulfanyl}-N-(quinoxalin-6-yl)acetamide involves its interaction with specific molecular targets. For instance, as an NNRTI, it binds to the reverse transcriptase enzyme of HIV-1, inhibiting its activity and preventing viral replication . The tetrazole and quinoxaline rings play crucial roles in this binding process.

Comparison with Similar Compounds

Similar Compounds

Properties

Molecular Formula

C21H15N7OS

Molecular Weight

413.5 g/mol

IUPAC Name

2-(1-naphthalen-2-yltetrazol-5-yl)sulfanyl-N-quinoxalin-6-ylacetamide

InChI

InChI=1S/C21H15N7OS/c29-20(24-16-6-8-18-19(12-16)23-10-9-22-18)13-30-21-25-26-27-28(21)17-7-5-14-3-1-2-4-15(14)11-17/h1-12H,13H2,(H,24,29)

InChI Key

GCTZUXKHGAQQCI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)N3C(=NN=N3)SCC(=O)NC4=CC5=NC=CN=C5C=C4

Origin of Product

United States

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